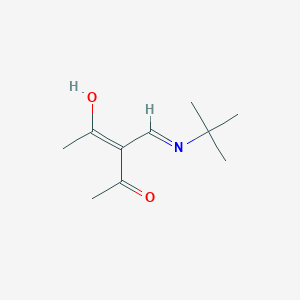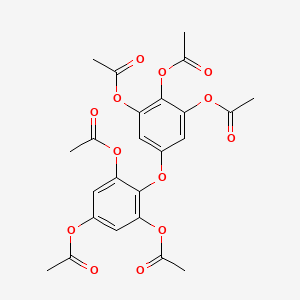
10-(3-Methoxyphenyl)-10H-phenoxarsinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Methoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 3-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Methoxyphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of Grignard reagents, where phenoxarsine is reacted with 3-methoxyphenylmagnesium bromide in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 10-(3-Methoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution with halides may produce halogenated phenoxarsinines.
科学研究应用
10-(3-Methoxyphenyl)-10H-phenoxarsinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.
Industry: It finds applications in the development of advanced materials and as a catalyst in certain industrial processes
作用机制
The mechanism by which 10-(3-Methoxyphenyl)-10H-phenoxarsinine exerts its effects involves interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The compound may also interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis .
相似化合物的比较
Uniqueness: 10-(3-Methoxyphenyl)-10H-phenoxarsinine is unique due to its arsenic core, which imparts distinct chemical reactivity and potential biological activity not found in purely organic compounds. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
55369-42-1 |
|---|---|
分子式 |
C19H15AsO2 |
分子量 |
350.2 g/mol |
IUPAC 名称 |
10-(3-methoxyphenyl)phenoxarsinine |
InChI |
InChI=1S/C19H15AsO2/c1-21-15-8-6-7-14(13-15)20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3 |
InChI 键 |
VJEXJPRNCZXSBC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)


silane](/img/structure/B14634006.png)


![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)



![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
